molecular formula C10H13ClN2 B14853993 2-Chloro-6-cyclohexylpyrazine

2-Chloro-6-cyclohexylpyrazine

Cat. No.: B14853993
M. Wt: 196.67 g/mol
InChI Key: SOGMUPNJPFCRHO-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclohexylpyrazine is an organic compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrazine ring substituted with a chlorine atom at the second position and a cyclohexyl group at the sixth position. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclohexylpyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a common synthetic route involves the reaction of 2-chloropyrazine with cyclohexylamine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclohexylpyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

    Oxidation Reactions: Pyrazine N-oxides are the major products.

    Reduction Reactions: Dihydropyrazines are formed as major products.

Scientific Research Applications

2-Chloro-6-cyclohexylpyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclohexylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: Lacks the cyclohexyl group, making it less hydrophobic.

    6-Cyclohexylpyrazine: Lacks the chlorine atom, affecting its reactivity.

    2-Chloro-3-methylpyrazine: Contains a methyl group instead of a cyclohexyl group, altering its steric properties.

Uniqueness

2-Chloro-6-cyclohexylpyrazine is unique due to the presence of both a chlorine atom and a cyclohexyl group, which confer distinct chemical and physical properties. The combination of these substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-6-cyclohexylpyrazine

InChI

InChI=1S/C10H13ClN2/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

SOGMUPNJPFCRHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=CC(=N2)Cl

Origin of Product

United States

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